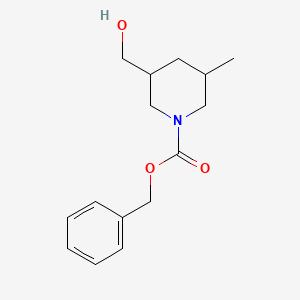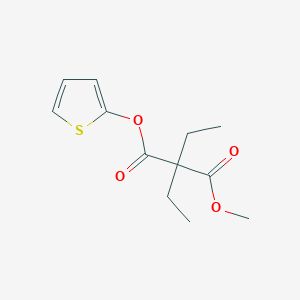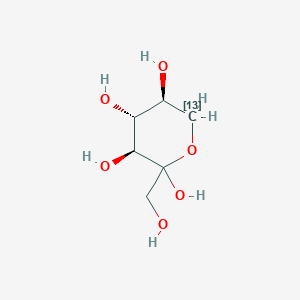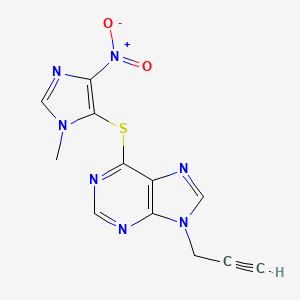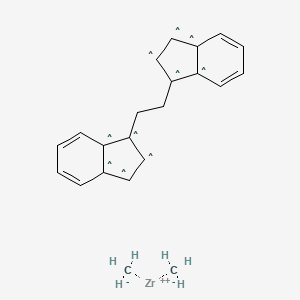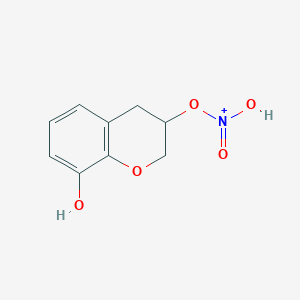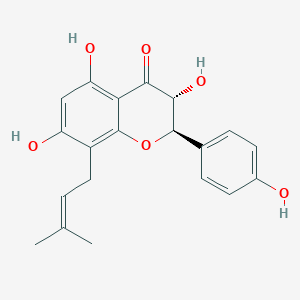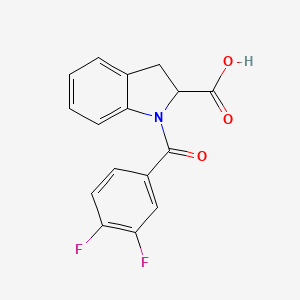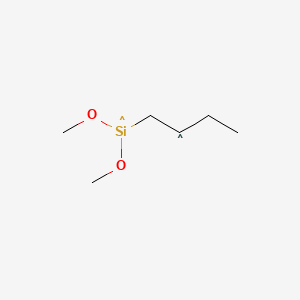
Dimethoxysilylmethylpropyl modified polyethylenimine
Übersicht
Beschreibung
Dimethoxysilylmethylpropyl modified polyethylenimine is a chemical compound that is often used in various industrial applications . It is typically available as a 50% solution in isopropanol . The CAS number for this compound is 125441-88-5 .
Physical And Chemical Properties Analysis
Dimethoxysilylmethylpropyl modified polyethylenimine has a molecular weight of 1,500-1,800 g/mol . It has a density of 0.92 g/mL and a flash point of 12 °C . The viscosity at 25 °C is approximately 100 cSt .Wissenschaftliche Forschungsanwendungen
Antiadhesive and Antibacterial Characteristics
Polyethylene modified with various organosilanes, including dimethoxysilylmethylpropyl, has demonstrated enhanced antiadhesive and antibacterial properties. This modification is particularly effective against Aeromonas hydrophila, a bacteria relevant in medicine and the water industry. Notably, dimethoxydimethylsilane was identified as the most effective agent among the tested modifying agents (Kręgiel & Niedzielska, 2014).
Applications in Catalysis
Enhanced Catalytic Effectiveness
Modified polyethylenimines, including those with imidazole and dimethylamine functionalities, have shown increased catalytic effectiveness due to the cooperative effect of the functionalities. This modification has led to a significant enhancement in catalytic performance (Nango & Klotz, 1978).
Applications in Biochar Adsorption
Heavy Metal Removal
Polyethylenimine-modified biochar has been used effectively for the adsorption and removal of heavy metals, such as hexavalent chromium, from aqueous solutions. This method offers a high adsorption capacity and operates effectively in certain pH conditions, demonstrating the potential of PEI-modified materials in environmental cleanup efforts (Ma et al., 2014).
Applications in Gene Delivery
Nucleic Acid Delivery Vehicles
Polyethylenimine has been explored extensively for its potential in nucleic acid delivery. Its ability to form nanoscale complexes with small RNAs and protect cellular delivery showcases its relevance in gene therapy and related fields. Various modifications of PEI have been studied to increase its efficacy, biocompatibility, and targeted delivery capabilities (Pandey & Sawant, 2016).
Applications in Enzyme Immobilization
Laccase Immobilization and Activity Enhancement
The modification of amine-functioned magnetic nanoparticles with polyethylenimine has been shown to improve the performance of immobilized laccase, an enzyme used in various industrial processes. This method enhances the adsorption capacity and activity recovery of laccase, indicating its potential for widespread application in biotechnological processes (Xia et al., 2016).
Zukünftige Richtungen
Polyethylenimine (PEI) and its derivatives have been gaining interest due to their potential in gene therapy, particularly for cancer treatment . Research is ongoing to improve the safety and efficacy of these compounds, with a focus on developing degradable PEI derivatives . The future of Dimethoxysilylmethylpropyl modified polyethylenimine likely lies in similar areas of research.
Eigenschaften
InChI |
InChI=1S/C6H14O2Si/c1-4-5-6-9(7-2)8-3/h5H,4,6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDVVLITFPETJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH]C[Si](OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 118855678 | |
CAS RN |
125441-88-5 | |
| Record name | Aziridine, homopolymer, reaction products with (3-chloropropyl)dimethoxymethylsilane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



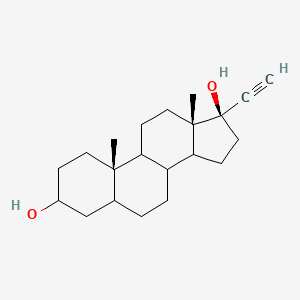
![Diethyl 6-benzyl-2-methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate](/img/structure/B1493485.png)

